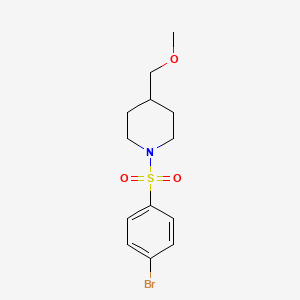
1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine is an organic compound that features a piperidine ring substituted with a methoxymethyl group and a 4-bromophenylsulfonyl group
Vorbereitungsmethoden
The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzenesulfonyl chloride and 4-(methoxymethyl)piperidine.
Reaction Conditions: The reaction between 4-bromobenzenesulfonyl chloride and 4-(methoxymethyl)piperidine is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: On an industrial scale, the reaction can be optimized by controlling the temperature, solvent, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom on the phenyl ring can participate in halogen bonding interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1-((4-Bromophenyl)sulfonyl)-4-(methoxymethyl)piperidine can be compared with similar compounds such as:
1-((4-Chlorophenyl)sulfonyl)-4-(methoxymethyl)piperidine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
1-((4-Methylphenyl)sulfonyl)-4-(methoxymethyl)piperidine: The presence of a methyl group instead of a bromine atom can lead to differences in steric and electronic properties.
1-((4-Nitrophenyl)sulfonyl)-4-(methoxymethyl)piperidine: The nitro group introduces additional electronic effects, influencing the compound’s reactivity and interactions with biological targets.
These comparisons highlight the unique properties of this compound, particularly its potential for specific interactions and applications in various fields.
Eigenschaften
Molekularformel |
C13H18BrNO3S |
|---|---|
Molekulargewicht |
348.26 g/mol |
IUPAC-Name |
1-(4-bromophenyl)sulfonyl-4-(methoxymethyl)piperidine |
InChI |
InChI=1S/C13H18BrNO3S/c1-18-10-11-6-8-15(9-7-11)19(16,17)13-4-2-12(14)3-5-13/h2-5,11H,6-10H2,1H3 |
InChI-Schlüssel |
ITFZJMQOVWQDBM-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















